molecular formula C11H10ClNO2 B3038618 5-Chloro-1-isopropylindoline-2,3-dione CAS No. 87423-60-7

5-Chloro-1-isopropylindoline-2,3-dione

Cat. No.: B3038618
CAS No.: 87423-60-7
M. Wt: 223.65 g/mol
InChI Key: VJDOXIIBOHFSTG-UHFFFAOYSA-N
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Description

5-Chloro-1-isopropylindoline-2,3-dione is a chemical compound belonging to the indoline family, characterized by the presence of a chloro substituent at the 5th position and an isopropyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-isopropylindoline-2,3-dione typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-chloroindoline and isopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Catalytic Hydrogenation: This method involves the reduction of nitro or halogenated precursors using hydrogen gas in the presence of a catalyst.

    Reflux Condensation: The reaction mixture is heated under reflux to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-isopropylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline or indole derivatives.

    Substitution: The chloro and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution Reagents: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Indoline and indole derivatives.

    Substitution Products: Compounds with various functional groups replacing the chloro or isopropyl groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-isopropylindoline-2,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroindoline-2,3-dione: Similar structure but lacks the isopropyl group.

    1-Isopropylindoline-2,3-dione: Similar structure but lacks the chloro group.

    5-Bromo-1-isopropylindoline-2,3-dione: Similar structure with a bromo substituent instead of chloro.

Uniqueness

5-Chloro-1-isopropylindoline-2,3-dione is unique due to the presence of both chloro and isopropyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-chloro-1-propan-2-ylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6(2)13-9-4-3-7(12)5-8(9)10(14)11(13)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDOXIIBOHFSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Cl)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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